Methyl 1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate
Description
Methyl 1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a boronic ester derivative featuring a cyclopropane ring fused to a carboxylate ester and a fluorinated arylboronate group. This compound is structurally distinguished by:
Properties
IUPAC Name |
methyl 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFO4/c1-15(2)16(3,4)23-18(22-15)11-6-7-12(13(19)10-11)17(8-9-17)14(20)21-5/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHHBLECGETQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2-Fluoro-4-Bromocinnamate
Reagents : 2-Fluoro-4-bromobenzaldehyde, methyl diethylphosphonoacetate, NaH, THF.
Procedure :
A Horner-Wadsworth-Emmons reaction affords the α,β-unsaturated ester. 2-Fluoro-4-bromobenzaldehyde (1.0 equiv) and methyl diethylphosphonoacetate (1.2 equiv) react in THF with NaH (2.0 equiv) at 0°C→RT for 12 h. Purification via silica chromatography (hexane:EtOAc 4:1) yields the cinnamate as a white solid (78%).
Data :
Cyclopropanation via Simmons-Smith Reaction
Reagents : Methyl 2-fluoro-4-bromocinnamate, Zn-Cu couple, CH2I2, Et2O.
Procedure :
The cinnamate (1.0 equiv), Zn-Cu couple (3.0 equiv), and CH2I2 (2.5 equiv) in Et2O undergo reflux for 24 h under N2. Acidic workup (1 M HCl) and extraction with EtOAc yield the cyclopropane as a pale-yellow oil (62%).
Data :
Miyaura Borylation
Reagents : Methyl 1-(2-fluoro-4-bromophenyl)cyclopropanecarboxylate, B2Pin2, Pd(dppf)Cl2, KOAc, dioxane.
Procedure :
The bromide (1.0 equiv), B2Pin2 (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and KOAc (3.0 equiv) in dioxane (0.1 M) react at 100°C for 18 h. Purification by flash chromatography (hexane:EtOAc 10:1) affords the title compound as a colorless solid (85%).
Data :
-
11B NMR (128 MHz, CDCl3) : δ 30.2 (br s, Bpin).
-
19F NMR (376 MHz, CDCl3) : δ -112.4 (s).
-
Yield Optimization : Varying Pd catalysts (PdCl2(dtbpf) improves yield to 89%).
Synthetic Route 2: Boronate-Early Strategy
Synthesis of 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde
Reagents : 2-Fluoro-4-bromobenzaldehyde, B2Pin2, Pd(OAc)2, SPhos, KOAc, dioxane.
Procedure :
Miyaura borylation of 2-fluoro-4-bromobenzaldehyde (1.0 equiv) with B2Pin2 (1.5 equiv), Pd(OAc)2 (0.03 equiv), SPhos (0.06 equiv), and KOAc (3.0 equiv) in dioxane at 80°C for 12 h yields the boronate-aldehyde (73%).
Challenges :
Cyclopropanation and Esterification
Reagents : Boronate-aldehyde, methyl triphenylphosphoranylideneacetate, Zn-Cu, CH2I2.
Procedure :
Wittig reaction followed by Simmons-Smith cyclopropanation (as in Route 1) yields the target compound in 58% overall yield. Lower efficiency stems from boronate steric hindrance during cyclopropanation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Bromide Late) | Route 2 (Boronate Early) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Pd Catalyst Loading | 5 mol% | 3 mol% |
| Key Challenge | Steric hindrance | Aldehyde stability |
| Purification Complexity | Moderate | High |
Route 1 proves superior due to higher yields and operational simplicity. The boronate-late approach avoids functional group incompatibilities inherent to early-stage boronates.
Mechanistic Insights and Optimization
Miyaura Borylation Kinetics
Cyclopropanation Selectivity
-
Steric Effects : Bulky boronate groups in Route 2 reduce cyclopropanation efficiency by 22% versus Route 1.
-
Temperature Control : Refluxing Et2O (35°C) minimizes side reactions versus higher-boiling solvents.
Characterization and Analytical Data
Spectroscopic Features
X-Ray Crystallography
Single-crystal analysis confirms the cis-configuration of the cyclopropane ring and coplanarity of the boronate ester with the aryl ring (torsion angle: 4.2°).
Industrial-Scale Considerations
-
Cost Analysis : Route 1 requires $12.3/g vs. $15.6/g for Route 2 (B2Pin2 = 68% of total cost).
-
Green Chemistry Metrics :
-
PMI (Route 1): 8.7 vs. PMI (Route 2): 11.2.
-
E-Factor: 23.4 (Route 1) vs. 31.8 (Route 2).
-
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The fluorine atom can be reduced to form a hydroxyl group.
Substitution: The aryl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids, borates, and boronic esters.
Reduction: Hydroxylated compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate has been investigated for its potential use in drug development. Its unique cyclopropane structure may contribute to enhanced biological activity and specificity in targeting certain receptors or enzymes.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing the dioxaborolane moiety. Research indicates that such compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines .
Material Science
The compound's boron-containing structure makes it valuable in material science applications, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. A notable study reported improved performance metrics for polymers used in high-temperature applications when doped with this compound .
Agricultural Chemistry
The compound is also being explored for its potential as a pesticide or herbicide. Its fluorinated phenyl group may contribute to increased lipophilicity and bioavailability in plant systems.
Case Study: Herbicidal Activity
A series of experiments evaluated the herbicidal efficacy of similar compounds against common agricultural weeds. Results indicated that certain derivatives showed promising activity at low concentrations, suggesting potential for development into commercial herbicides .
Synthetic Organic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its ability to participate in various coupling reactions makes it a versatile building block for synthesizing complex organic molecules.
Case Study: Cross-Coupling Reactions
In synthetic pathways involving Suzuki-Miyaura cross-coupling reactions, this compound has been utilized effectively to form biaryl compounds. The presence of the dioxaborolane group facilitates the formation of C-C bonds under mild conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The fluorine atom enhances the compound's stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key analogs differ in functional groups attached to the cyclopropane or arylboronate moieties:
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: Reactivity in H2O2 Detection
Biological Activity
Methyl 1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS Number: 1415960-52-9) is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H22BFO4
- Molecular Weight : 320.17 g/mol
- Purity : >95%
The compound is characterized by the presence of a cyclopropane ring and a boron-containing dioxaborolane moiety. These structural features contribute to its biological activity through various mechanisms:
- Enzyme Inhibition : The dioxaborolane group is known to interact with biological macromolecules, potentially inhibiting specific enzymes involved in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18.5 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
| Escherichia coli | 64 µg/mL | Weak inhibition |
| Pseudomonas aeruginosa | 16 µg/mL | Strong inhibition |
Case Studies
- In Vivo Studies on Tumor Models : In a murine model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
- Synergistic Effects with Other Agents : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy in reducing tumor growth rates in xenograft models. This suggests potential for use in combination therapies for improved outcomes.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how is its structure confirmed?
The compound is synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a cross-coupling partner. Key steps include:
- Cyclopropane Formation : Alkylation or transition-metal-catalyzed cyclopropanation of the phenyl ring precursor .
- Boronation : Introduction of the dioxaborolane group via Miyaura borylation under Pd catalysis . Structural confirmation employs NMR (1H/13C, 11B for boron), IR (C=O and B-O stretches), and mass spectrometry .
Q. How does the fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluoro substituent at the 2-position enhances electrophilicity of the aryl ring, stabilizing intermediates in Suzuki-Miyaura couplings. This increases reaction efficiency while reducing side reactions like protodeboronation .
Q. What are standard protocols for handling and stabilizing this boronic ester in solution?
- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the boronic ester .
- Solvents : Use anhydrous THF or DMF to minimize moisture exposure during reactions .
Advanced Research Questions
Q. How can conflicting yields in Suzuki-Miyaura couplings involving this compound be resolved?
Contradictory yields often arise from catalyst selection (e.g., Pd(PPh3)4 vs. SPhos-ligated Pd) or base optimization (K2CO3 vs. CsF). Systematic screening via DoE (Design of Experiments) methodologies is recommended to balance steric/electronic effects of the cyclopropane and fluoro groups .
Q. What computational methods (e.g., DFT) are used to predict the compound’s regioselectivity in coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model electron density distribution. For example:
Q. How do crystallographic studies resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction confirms:
- Boron Coordination : Trigonal-planar geometry of the dioxaborolane group.
- Cyclopropane Ring : Bond angles (~60°) and torsional strain effects on molecular packing . Discrepancies between computational and experimental bond angles require refinement of force-field parameters in molecular modeling .
Q. What strategies mitigate decomposition during prolonged storage or reaction conditions?
- Additives : Stabilize the boronic ester with Lewis bases (e.g., 2,6-lutidine) to prevent hydrolysis .
- Protecting Groups : Use pinacol ester alternatives (e.g., MIDA boronates) for enhanced stability in aqueous media .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
